(+)-Tomoxetine
Overview
Description
(+)-Tomoxetine is a selective norepinephrine reuptake inhibitor (SNRI) that is used in the treatment of attention deficit hyperactivity disorder (ADHD). It is a chiral compound, with the (+) enantiomer being the active form.
Scientific Research Applications
Pediatric Attention Deficit Hyperactivity Disorder (ADHD) : Tomoxetine has shown promise as a treatment for pediatric ADHD. In a study, it was well tolerated with significant decreases in symptom severity ratings by parents and investigators (Kratochvil et al., 2001).
Adult ADHD : Tomoxetine was effective in treating adult ADHD, demonstrating drug-specific improvement in symptoms and significant improvement on neuropsychological measures of inhibitory capacity (Spencer et al., 1998).
Depression : An early phase II clinical trial indicated that tomoxetine could be effective in treating depression, showing statistically and clinically significant improvements in patients' symptoms (Chouinard et al., 2004).
Mechanism of Action in ADHD : Atomoxetine increased extracellular levels of norepinephrine and dopamine in the prefrontal cortex of rats, providing insights into its potential mechanism of efficacy in ADHD (Bymaster et al., 2002).
Clinical Pharmacology : Tomoxetine has shown activity in animal models of depression and selectively inhibits norepinephrine uptake in humans, suggesting potential as an antidepressant (Zerbe et al., 1985).
Potential Treatment for ADHD and Depression : Tomoxetine was developed as a potential treatment for both ADHD and depression, undergoing clinical trials for these indications (Preti, 2002).
Antagonism of Norepinephrine and Epinephrine Depletion : Tomoxetine antagonized the depletion of hypothalamic epinephrine and norepinephrine in rats, indicating its potential as an antidepressant (Fuller & Hemrick-Luecke, 1983).
Comparison with Methylphenidate in ADHD : In an open-label trial, atomoxetine was compared to methylphenidate for the treatment of ADHD, showing similar therapeutic effects and tolerability (Millichap, 2002).
Binding Properties : A study comparing the binding properties of tomoxetine with those of another ligand suggested its binding affinity for the norepinephrine uptake site and serotonin uptake site (Gehlert et al., 1995).
Stereoselectivity of Drug Action : Research on tomoxetine's stereoselectivity highlighted differences in the potencies of its optical isomers, providing insights into its pharmacodynamics (Oberlender et al., 1987).
Development of Selective Ligands : Iodinated derivatives of tomoxetine were developed for studying monoamine uptake sites, enhancing the understanding of its pharmacological properties (Chumpradit et al., 1992).
properties
IUPAC Name |
(3S)-N-methyl-3-(2-methylphenoxy)-3-phenylpropan-1-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-14-8-6-7-11-16(14)19-17(12-13-18-2)15-9-4-3-5-10-15/h3-11,17-18H,12-13H2,1-2H3/t17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VHGCDTVCOLNTBX-KRWDZBQOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC(CCNC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1O[C@@H](CCNC)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50147075 | |
Record name | (+)-Tomoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.35 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(+)-Tomoxetine | |
CAS RN |
105314-53-2 | |
Record name | (+)-Tomoxetine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0105314532 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (+)-Tomoxetine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50147075 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATOMOXETINE, (S)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/33ZZJ3T1SC | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.